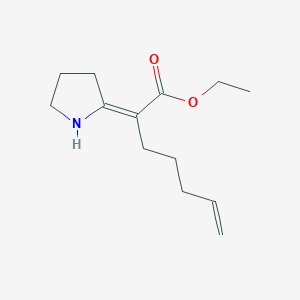
6-Heptenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Heptenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester is a chemical compound with a complex structure that includes a heptenoic acid backbone and a pyrrolidinylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include the formation of the heptenoic acid backbone and the introduction of the pyrrolidinylidene group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated monitoring and control systems.
化学反応の分析
Types of Reactions
6-Heptenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
6-Heptenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study the compound’s interactions with biological systems to understand its potential effects and applications.
Medicine: The compound may have therapeutic potential, and studies are conducted to explore its efficacy and safety in medical applications.
Industry: The compound’s unique properties make it useful in various industrial processes, such as the production of specialty chemicals and materials.
作用機序
The mechanism by which 6-Heptenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, leading to the compound’s observed effects. Detailed studies are conducted to elucidate these mechanisms and identify the key molecular targets involved.
類似化合物との比較
Similar Compounds
Similar compounds to 6-Heptenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester include other heptenoic acid derivatives and pyrrolidinylidene-containing compounds. These compounds share structural similarities but may have different chemical properties and applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and potential applications. This uniqueness makes it a valuable compound for research and industrial use.
特性
CAS番号 |
118268-51-2 |
|---|---|
分子式 |
C13H21NO2 |
分子量 |
223.31 g/mol |
IUPAC名 |
ethyl (2E)-2-pyrrolidin-2-ylidenehept-6-enoate |
InChI |
InChI=1S/C13H21NO2/c1-3-5-6-8-11(13(15)16-4-2)12-9-7-10-14-12/h3,14H,1,4-10H2,2H3/b12-11+ |
InChIキー |
SNRMILSSGHDVQY-VAWYXSNFSA-N |
異性体SMILES |
CCOC(=O)/C(=C/1\CCCN1)/CCCC=C |
正規SMILES |
CCOC(=O)C(=C1CCCN1)CCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


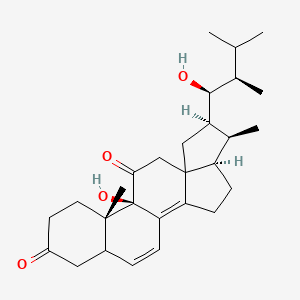

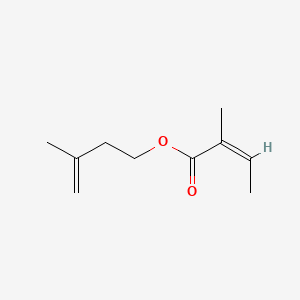


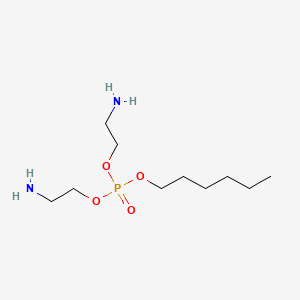

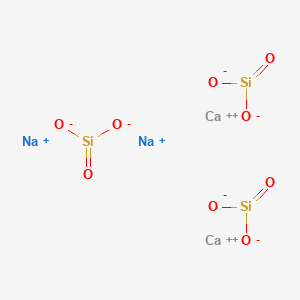

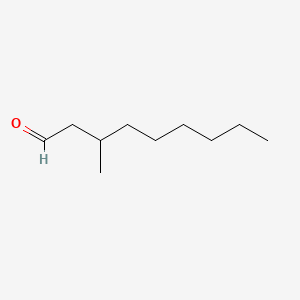

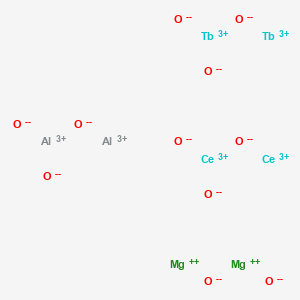
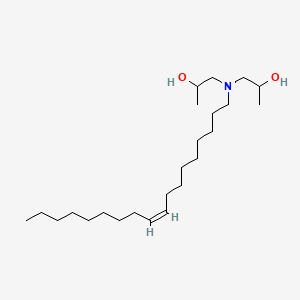
![6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate](/img/structure/B12669677.png)
